
6-Methylhepta-4,5-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylhepta-4,5-dienoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a heptadienoic acid structure with a methyl group attached to the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylhepta-4,5-dienoic acid can be achieved through several methods. One common approach involves the ozonolysis of (E)-β-ocimene, which leads to the formation of this compound as one of the products . This reaction typically requires controlled conditions, including the presence of ozone and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale ozonolysis processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylhepta-4,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The presence of double bonds allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methylhepta-4,5-dienoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methylhepta-4,5-dienoic acid involves its interaction with various molecular targets. The presence of conjugated double bonds allows it to participate in electron transfer reactions, which can influence biological pathways. Its derivatives may act on specific enzymes or receptors, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-5-hepten-2-one: This compound shares a similar structure but differs in the position and type of functional groups.
6-Methyl-3,5-heptadien-2-one: Another related compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Methylhepta-4,5-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group
Eigenschaften
CAS-Nummer |
130469-73-7 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-3-4-6-8(9)10/h3H,4,6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
DLRKSOWCYPYSNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CCCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
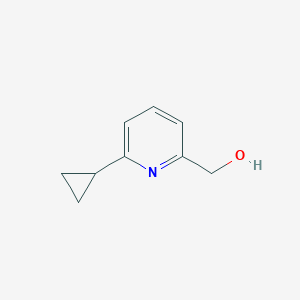

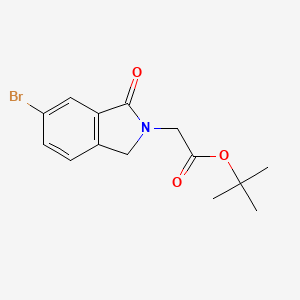
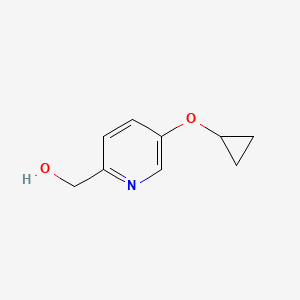
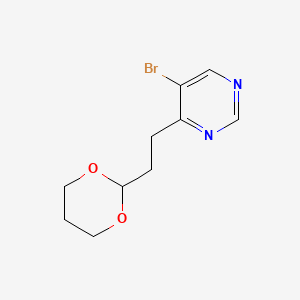
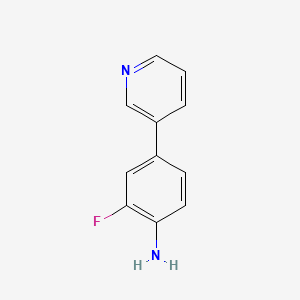


![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
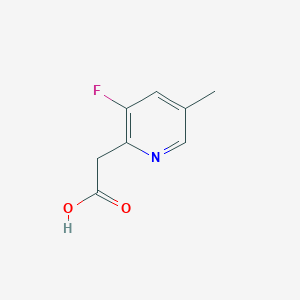

![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
